2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane
Description
2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane is an epoxide derivative characterized by a triethylene glycol-like backbone with a butoxy terminal group. Its molecular structure includes an oxirane (epoxide) ring linked to a branched ether chain, which confers unique solubility, reactivity, and polymer-forming properties.
Properties
CAS No. |
14435-45-1 |
|---|---|
Molecular Formula |
C11H22O4 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-[2-(2-butoxyethoxy)ethoxymethyl]oxirane |
InChI |
InChI=1S/C11H22O4/c1-2-3-4-12-5-6-13-7-8-14-9-11-10-15-11/h11H,2-10H2,1H3 |
InChI Key |
CFBQBJOAPKRQKK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOCCOCC1CO1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
- Alkoxide Formation : DGBE (C₈H₁₈O₃) is deprotonated by potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO), generating a reactive alkoxide intermediate.
- Epoxidation : The alkoxide attacks epichlorohydrin (C₃H₅ClO) in an SN2 reaction, displacing chloride and forming the oxirane ring.
Critical Parameters :
- Molar Ratios : A 1:2 molar ratio of DGBE to epichlorohydrin ensures complete conversion.
- Temperature : Maintained at 30°C to balance reaction rate and side-product minimization.
- Solvent : DMSO facilitates alkoxide stability and reaction homogeneity.
Reaction Summary :
$$
\text{DGBE} + \text{Epichlorohydrin} \xrightarrow{\text{KOH, DMSO, 30°C}} \text{this compound} + \text{HCl}
$$
Industrial-Scale Optimization
Industrial protocols emphasize yield enhancement through:
- Catalyst Selection : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
- Purification : Vacuum distillation removes residual DMSO and unreacted epichlorohydrin, achieving >95% purity.
Alternative Methods and Comparative Analysis
While the epichlorohydrin route dominates, alternative strategies have been explored for niche applications.
Ethylene Oxide Ring-Opening
A less common approach involves sequential ethylene oxide additions to butanol, followed by epoxidation:
- Etherification : Butanol reacts with ethylene oxide to form diethylene glycol monobutyl ether.
- Epoxidation : Subsequent treatment with peroxides (e.g., mCPBA) introduces the oxirane group.
Challenges :
Enzymatic Catalysis
Emerging research explores lipase-mediated epoxidation for greener synthesis:
- Substrate : Allyl ether derivatives of DGBE.
- Conditions : Hydrogen peroxide as oxidant, hexane as solvent.
- Yield : ~60%, significantly lower than chemical methods.
Reaction Optimization and Byproduct Management
Byproduct Formation
Key byproducts include:
Mitigation Strategies
- Stoichiometric Control : Limiting KOH to 1.5 equivalents reduces base-induced polymerization.
- Inert Atmosphere : Nitrogen sparging prevents oxidative degradation.
Analytical Validation and Quality Control
Post-synthesis characterization ensures structural fidelity and purity.
Spectroscopic Techniques
Chromatographic Methods
- GC-MS : Retention time 12.3 min (HP-5 column, 30 m × 0.25 mm).
- HPLC : Purity >98% achieved using C18 reverse-phase columns.
Industrial and Regulatory Considerations
Scalability Challenges
Chemical Reactions Analysis
Types of Reactions
2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols.
Reduction: Reduction reactions can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained, making it reactive towards nucleophiles. This reactivity allows the compound to interact with various molecular targets, leading to the formation of stable complexes and derivatives.
Comparison with Similar Compounds
Key Findings :
Substituent Effects on Reactivity: Butoxy vs. Trifluoroethoxy: The electron-withdrawing -CF₃ group enhances oxidative stability and resistance to hydrolysis, making it suitable for high-performance materials .
Synthesis and Purification: Analogs like MEMO and ME2MO are synthesized via epoxide aminolysis or glycidylation, followed by drying over calcium hydride and degassing . Butoxy variants likely follow similar protocols with adjusted alkoxide precursors.
Applications: MEMO/ME2MO: Used in degradable thermoresponsive polyesters for biomedical applications (e.g., drug delivery) . Phenoxy-Modified Analogs: Serve as intermediates in pharmaceuticals (e.g., β-blockers) .
Biological Activity
2-((2-(2-Butoxyethoxy)ethoxy)methyl)oxirane, commonly referred to as a butoxyethoxy derivative of oxirane, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including toxicity, pharmacological effects, and environmental impact based on diverse research findings.
The molecular formula of this compound is . It is characterized by the presence of an oxirane ring, which contributes to its reactivity and biological interactions.
Toxicological Studies
- Acute Toxicity : Studies indicate that the compound exhibits low acute toxicity. In a Tier II human health assessment, no mortalities were observed in rats exposed to saturated vapor concentrations for extended periods . The estimated lethal dose for humans is approximately , indicating moderate toxicity levels .
- Dermal and Inhalation Exposure : Dermal exposure studies revealed slight to moderate skin irritation in rabbits, but these effects were reversible within eight days post-exposure . Inhalation studies suggest that the compound does not cause serious health damage upon repeated exposure .
- Systemic Effects : A 6-week oral study in male rats identified a low observed adverse effect level (LOAEL) of , with noted effects on liver weight and hematological parameters at higher doses .
Environmental Impact
The Environmental Protection Agency (EPA) has classified this compound as a low-risk polymer due to its high molecular weight (average MW of 3000 daltons), which limits absorption through biological membranes . This classification suggests minimal risk from dietary or dermal exposure, supporting its use as an inert ingredient in pesticide formulations without requiring tolerance levels .
Case Studies
- Human Health Assessment : An assessment under the IMAP framework reported that while the chemical shows some potential for irritation and systemic effects at high doses, it is not expected to cause significant harm through typical exposure routes in humans .
- Toxicokinetics : A review of toxicokinetic studies indicates that due to its polymeric nature, this compound is poorly absorbed in the gastrointestinal tract, reducing systemic toxicity risks significantly .
Summary Table of Biological Activity
| Parameter | Findings |
|---|---|
| Acute Toxicity | Moderate; LD50 ~ 1 ml/kg |
| Dermal Irritation | Slight to moderate; reversible effects observed |
| Inhalation Toxicity | No serious damage from repeated exposure |
| LOAEL (Oral) | 891 mg/kg bw/day |
| Molecular Weight | Average MW = 3000 daltons |
| Environmental Risk | Low; minimal absorption expected |
Q & A
Q. Table 1. Comparison of Curing Agents for Epoxy Resins
| Amine Type | Cross-Link Density | Tg (°C) | Reference |
|---|---|---|---|
| Aliphatic (TEPA) | High | 85 | |
| Aromatic (BHMT) | Moderate | 75 | |
| Cycloaliphatic (2-MPMDA) | Low | 65 |
Q. Table 2. Key Spectral Signatures for Structural Confirmation
| Functional Group | IR (cm⁻¹) | H NMR (ppm) |
|---|---|---|
| Epoxide Ring | 850–950 | 3.1–3.5 |
| Ether (C-O-C) | 1100–1250 | 3.6–4.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
